ROCK-IN-1 ROCK-IN-1 ROCK-IN-1 is a potent inhibitor of ROCK, with an IC50 of 1.2 nM for ROCK2.
Brand Name: Vulcanchem
CAS No.: 934387-35-6
VCID: VC0006911
InChI: InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)
SMILES: CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
Molecular Formula: C₂₀H₁₈FN₃O
Molecular Weight: 335.4 g/mol

ROCK-IN-1

CAS No.: 934387-35-6

Inhibitors

VCID: VC0006911

Molecular Formula: C₂₀H₁₈FN₃O

Molecular Weight: 335.4 g/mol

ROCK-IN-1 - 934387-35-6

CAS No. 934387-35-6
Product Name ROCK-IN-1
Molecular Formula C₂₀H₁₈FN₃O
Molecular Weight 335.4 g/mol
IUPAC Name 4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide
Standard InChI InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)
Standard InChIKey JJNXXPMAFUVGRU-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
Canonical SMILES CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
Description ROCK-IN-1 is a potent inhibitor of ROCK, with an IC50 of 1.2 nM for ROCK2.
Reference [1]. Boland S, et al. 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6442-6.
PubChem Compound 16666062
Last Modified Nov 11 2021
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